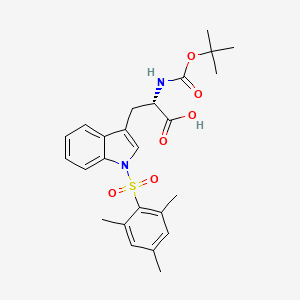
Boc-Trp(Mts)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Trp(Mts)-OH: is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the indole nitrogen is protected by a mesitylene-2-sulfonyl (Mts) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp(Mts)-OH typically involves the following steps:
-
Protection of the Amino Group: : The amino group of tryptophan is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Protection of the Indole Nitrogen: : The indole nitrogen is protected by reacting the Boc-protected tryptophan with mesitylene-2-sulfonyl chloride (Mts-Cl) in the presence of a base such as pyridine. This reaction is also typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Deprotection Reactions: : Boc-Trp(Mts)-OH undergoes deprotection reactions to remove the Boc and Mts groups. The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The Mts group can be removed using reducing agents like sodium amalgam or catalytic hydrogenation.
-
Peptide Bond Formation: : this compound is commonly used in peptide synthesis. The Boc group protects the amino group during the coupling reaction, which typically involves reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a coupling additive like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium amalgam or catalytic hydrogenation for Mts removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt).
Major Products
Deprotection: Tryptophan after removal of Boc and Mts groups.
Coupling: Peptides with this compound incorporated at specific positions.
Scientific Research Applications
Chemistry
Boc-Trp(Mts)-OH is widely used in the synthesis of peptides and proteins. Its protected groups prevent side reactions, allowing for the selective formation of peptide bonds. This compound is essential in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides on a solid support.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biochemical assays.
Medicine
Peptides containing this compound are investigated for their therapeutic potential. They can be used in the development of peptide-based drugs, vaccines, and diagnostic agents. The stability provided by the Boc and Mts groups is crucial during the drug development process.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use ensures high purity and yield, which are essential for the production of therapeutic peptides.
Mechanism of Action
The mechanism of action of Boc-Trp(Mts)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Mts group protects the indole nitrogen. These protective groups are removed under specific conditions to reveal the reactive sites for peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Boc-Trp-OH: Similar to Boc-Trp(Mts)-OH but lacks the Mts protection on the indole nitrogen.
Fmoc-Trp(Mts)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino protection.
Boc-Trp(Bzl)-OH: Uses benzyl (Bzl) protection for the indole nitrogen instead of Mts.
Uniqueness
This compound is unique due to the dual protection of both the amino group and the indole nitrogen. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be controlled. The Mts group provides additional stability compared to other protecting groups like benzyl, making this compound a preferred choice in certain synthetic applications.
Properties
Molecular Formula |
C25H30N2O6S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C25H30N2O6S/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29)/t20-/m0/s1 |
InChI Key |
FKFFMEHZWLQPKM-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


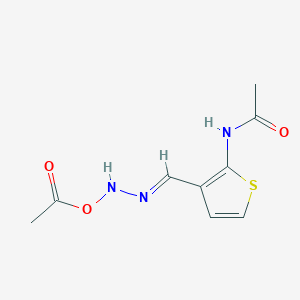
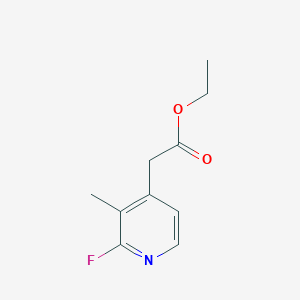
![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)
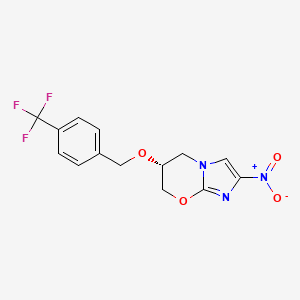
![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)
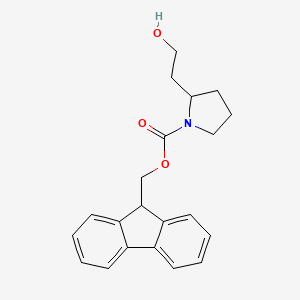
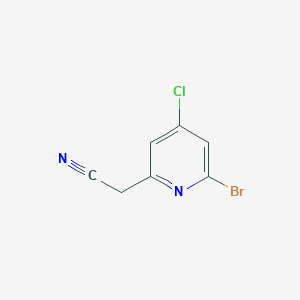
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)
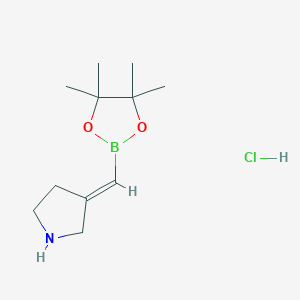
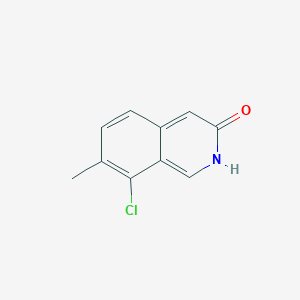
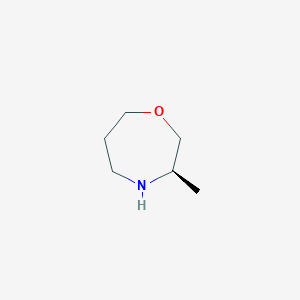
![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
